1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide
Description
1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide is a quaternary ammonium salt characterized by three distinct benzyl substituents: a benzyl group, a 4-bromobenzyl group, and a 4-(tert-butyl)benzyl group. Its synthesis likely involves sequential alkylation of a piperidine core using benzyl halides, followed by quaternization to form the bromide salt.
The compound’s structural complexity, particularly the steric bulk introduced by the tert-butyl group and the electron-withdrawing bromine substituent, may influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
1-benzyl-1-[(4-bromophenyl)methyl]-3-[(4-tert-butylphenyl)methyl]piperidin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37BrN.BrH/c1-30(2,3)28-15-11-24(12-16-28)20-27-10-7-19-32(23-27,21-25-8-5-4-6-9-25)22-26-13-17-29(31)18-14-26;/h4-6,8-9,11-18,27H,7,10,19-23H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIYHXYQDGFQRC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CCC[N+](C2)(CC3=CC=CC=C3)CC4=CC=C(C=C4)Br.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide typically involves multiple steps, starting with the preparation of the individual benzyl and piperidinium components. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the piperidinium core and the attachment of the benzyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated systems and continuous flow reactors could enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple benzyl groups and the piperidinium core allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the interactions of benzyl groups with biological macromolecules. It could also be employed in the development of new pharmaceuticals or as a tool in biochemical assays.
Medicine: The potential medicinal applications of this compound include its use as a precursor for drug development. Its structural complexity may allow it to interact with specific biological targets, leading to the discovery of new therapeutic agents.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, where its unique properties may provide enhanced performance.
Mechanism of Action
The mechanism by which 1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, or ionic interactions. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The target compound lacks pharmacophoric groups like fluorobenzoyl or acetaminomethyl seen in Aceperone, which are critical for specific receptor interactions .
- Compared to oxazole-containing derivatives (e.g., compound 16 in ), the target compound’s substituents prioritize steric and electronic modulation over heterocyclic conjugation .
Key Observations :
Physicochemical and Spectral Properties
Key Observations :
- The tert-butyl group in the target compound would produce distinct upfield shifts in ¹H NMR (δ ~1.40 ppm) and characteristic C-H stretching in IR, consistent with .
- Elemental analysis discrepancies (e.g., C: 70.24% vs. calculated 70.57% in ) highlight the importance of purity assessments in quaternary ammonium salts .
Biological Activity
1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide is a complex piperidinium compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a piperidine ring, multiple benzyl groups, and a bromine substituent, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against several bacterial strains.
- Anticancer Properties : Investigations into related piperidine derivatives suggest potential cytotoxic effects on cancer cell lines.
- Neurological Effects : Some studies indicate that piperidinium compounds may interact with neurotransmitter systems, suggesting possible applications in neuropharmacology.
The biological activity of 1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide may be attributed to several mechanisms:
- Ion Channel Modulation : The compound may affect ion channels, leading to altered cellular excitability and potential antimicrobial effects.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, contributing to their anticancer properties.
- Receptor Interaction : The compound might interact with various receptors in the central nervous system, influencing neurotransmission.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that 1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide could possess similar properties.
Cytotoxicity Against Cancer Cell Lines
In vitro studies on related piperidine compounds demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. These studies utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compounds.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 |
| Compound B | 15 | A549 |
| 1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide | TBD | TBD |
Q & A
Q. What are the recommended synthetic routes for 1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis likely involves multi-step alkylation of a piperidine core. For example:
Core Formation : Start with a piperidine derivative, introducing benzyl groups via nucleophilic substitution. The tert-butylbenzyl and bromobenzyl substituents can be added sequentially using alkyl halides (e.g., 4-(tert-butyl)benzyl bromide ).
Quaternary Ammonium Formation : React the tertiary amine intermediate with a benzyl bromide derivative under anhydrous conditions to form the piperidinium bromide salt.
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvents (e.g., DMF for polar intermediates) and temperature (60–80°C for alkylation) to improve yield. Purify via recrystallization or column chromatography .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., tert-butyl at δ ~1.3 ppm, bromobenzyl aromatic protons at δ ~7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M] ~570–580 amu).
- Elemental Analysis : Validate bromine content (~14% by mass).
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents .
Advanced Research Questions
Q. How does the steric and electronic profile of the tert-butyl and bromobenzyl groups influence the compound’s reactivity or biological interactions?
Methodological Answer:
- Steric Effects : The tert-butyl group introduces significant steric hindrance, potentially slowing nucleophilic attacks at the piperidinium core. Computational modeling (e.g., DFT calculations) can map electron density and steric maps .
- Electronic Effects : The electron-withdrawing bromine on the benzyl group may enhance the electrophilicity of adjacent positions. Compare reactivity with non-brominated analogs via kinetic studies .
- Biological Interactions : Use molecular docking to assess binding affinity to targets (e.g., ion channels). The bromine may enhance hydrophobic interactions, while the tert-butyl group could disrupt binding pocket accessibility .
Q. What strategies are effective for resolving contradictions in spectroscopic data during characterization?
Methodological Answer:
- Data Reconciliation : If NMR signals overlap (e.g., aromatic protons), use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
- Impurity Analysis : If mass spectra show unexpected peaks, employ HPLC-MS to identify byproducts (e.g., dealkylated intermediates) .
- Theoretical Validation : Compare experimental IR/Raman spectra with computational predictions (e.g., Gaussian software) to confirm functional groups .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Accelerated Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–3 months, assessing purity changes .
- Mechanistic Insights : Identify degradation products (e.g., hydrolysis of the benzyl-piperidinium bond) via LC-MS and propose stabilization strategies (e.g., lyophilization or inert atmosphere storage) .
Specialized Methodological Considerations
Q. What experimental designs are recommended for studying this compound’s potential as a cholinergic agent or ion channel modulator?
Methodological Answer:
- In Vitro Assays :
- Acetylcholinesterase Inhibition : Use Ellman’s assay to measure enzyme activity in the presence of the compound .
- Patch-Clamp Electrophysiology : Assess ion channel modulation in transfected HEK293 cells .
- Control Experiments : Compare with established inhibitors (e.g., donepezil) and include vehicle controls to isolate compound-specific effects.
- Dose-Response Curves : Generate IC values for quantitative comparison .
Q. How can researchers address solubility challenges in aqueous and organic solvents for this lipophilic quaternary ammonium salt?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers with surfactants (e.g., 0.1% Tween-80). Use sonication or heating (≤50°C) to aid dissolution .
- Co-solvent Systems : Employ water-ethanol or water-PEG mixtures to balance polarity.
- Liposome Encapsulation : Formulate with phosphatidylcholine liposomes for improved bioavailability in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
